

Structural Analysis and Confirmation of 3-(3-Morpholinopropylamino)propanenitrile: A Technical Guide

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Compound of Interest

	3-(3-
Compound Name:	<i>Morpholinopropylamino)propanenitrile</i>
Cat. No.:	B033571

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of the organic compound **3-(3-Morpholinopropylamino)propanenitrile**. The document details its chemical and physical properties, provides protocols for its synthesis and structural elucidation using various spectroscopic methods, and discusses its potential relevance in drug discovery based on the known bioactivities of related morpholine-containing compounds.

Compound Profile

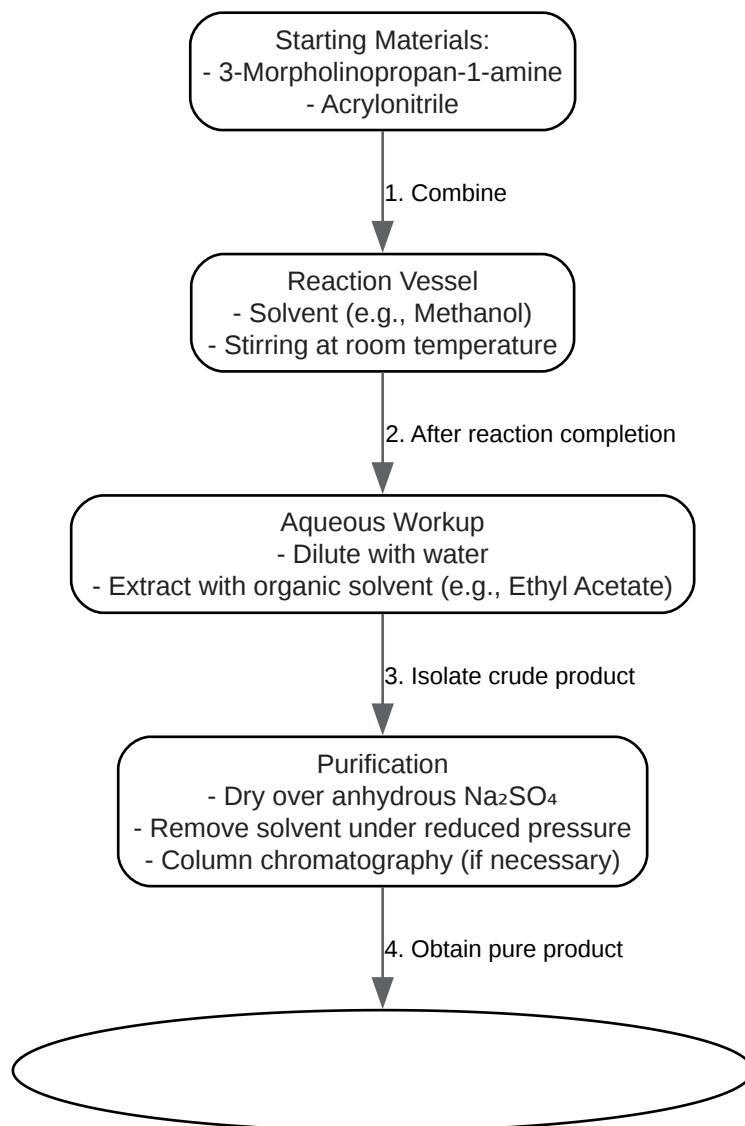
3-(3-Morpholinopropylamino)propanenitrile is a tertiary amine and a nitrile-containing organic molecule. Its structure comprises a morpholine ring linked via a propylamino bridge to a propanenitrile tail.

Property	Value	Source
Chemical Formula	<chem>C10H19N3O</chem>	-
Molecular Weight	197.28 g/mol	-
CAS Number	102440-39-1	-
Predicted Boiling Point	180 °C	[1]
Predicted Density	1.015 ± 0.06 g/cm³	[1]
Predicted pKa	8.45 ± 0.19	[1]

Synthesis Protocol

The synthesis of **3-(3-Morpholinopropylamino)propanenitrile** can be achieved through a Michael addition reaction. The following protocol is based on a general procedure for the synthesis of related aminopropanenitriles.

Experimental Workflow for Synthesis

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Caption: Synthetic workflow for **3-(3-Morpholinopropylamino)propanenitrile**.

Detailed Methodology:

- Reaction Setup: In a round-bottom flask, dissolve 3-morpholinopropan-1-amine (1 equivalent) in a suitable solvent such as methanol.
- Addition of Reagent: To the stirred solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature.

- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
- Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then diluted with water and extracted with an appropriate organic solvent, such as ethyl acetate.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Structural Confirmation: Spectroscopic Analysis

The structural confirmation of **3-(3-Morpholinopropylamino)propanenitrile** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in the public domain, the following sections present the predicted spectral data based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.70	t	4H	-O-CH ₂ - (Morpholine)
~ 2.85	t	2H	-NH-CH ₂ -CH ₂ -CN
~ 2.70	t	2H	-NH-CH ₂ -CH ₂ -CH ₂ -N-
~ 2.55	t	2H	-CH ₂ -CH ₂ -CN
~ 2.45	t	4H	-N-CH ₂ - (Morpholine)
~ 1.75	p	2H	-NH-CH ₂ -CH ₂ -CH ₂ -N-
~ 1.50 (broad s)	s	1H	-NH-

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 118.0	-CN (Nitrile)
~ 67.0	-O-CH ₂ - (Morpholine)
~ 57.0	-NH-CH ₂ -CH ₂ -CH ₂ -N-
~ 53.5	-N-CH ₂ - (Morpholine)
~ 48.0	-NH-CH ₂ -CH ₂ -CN
~ 26.0	-NH-CH ₂ -CH ₂ -CH ₂ -N-
~ 18.0	-CH ₂ -CH ₂ -CN

Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium, broad	N-H stretch (secondary amine)
2950 - 2850	Strong	C-H stretch (aliphatic)
2240 - 2260	Medium, sharp	C≡N stretch (nitrile)
1450 - 1470	Medium	C-H bend (alkane)
1110 - 1130	Strong	C-O-C stretch (ether in morpholine)

Experimental Protocol for FT-IR Spectroscopy:

- Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
197	$[M]^+$ (Molecular Ion)
100	$[M - C_3H_5N_2]^+$ (Morpholinomethyl cation)
86	$[C_4H_8NO]^+$ (Morpholine ring fragment)
57	$[C_3H_5N]^+$ (Propionitrile fragment)

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

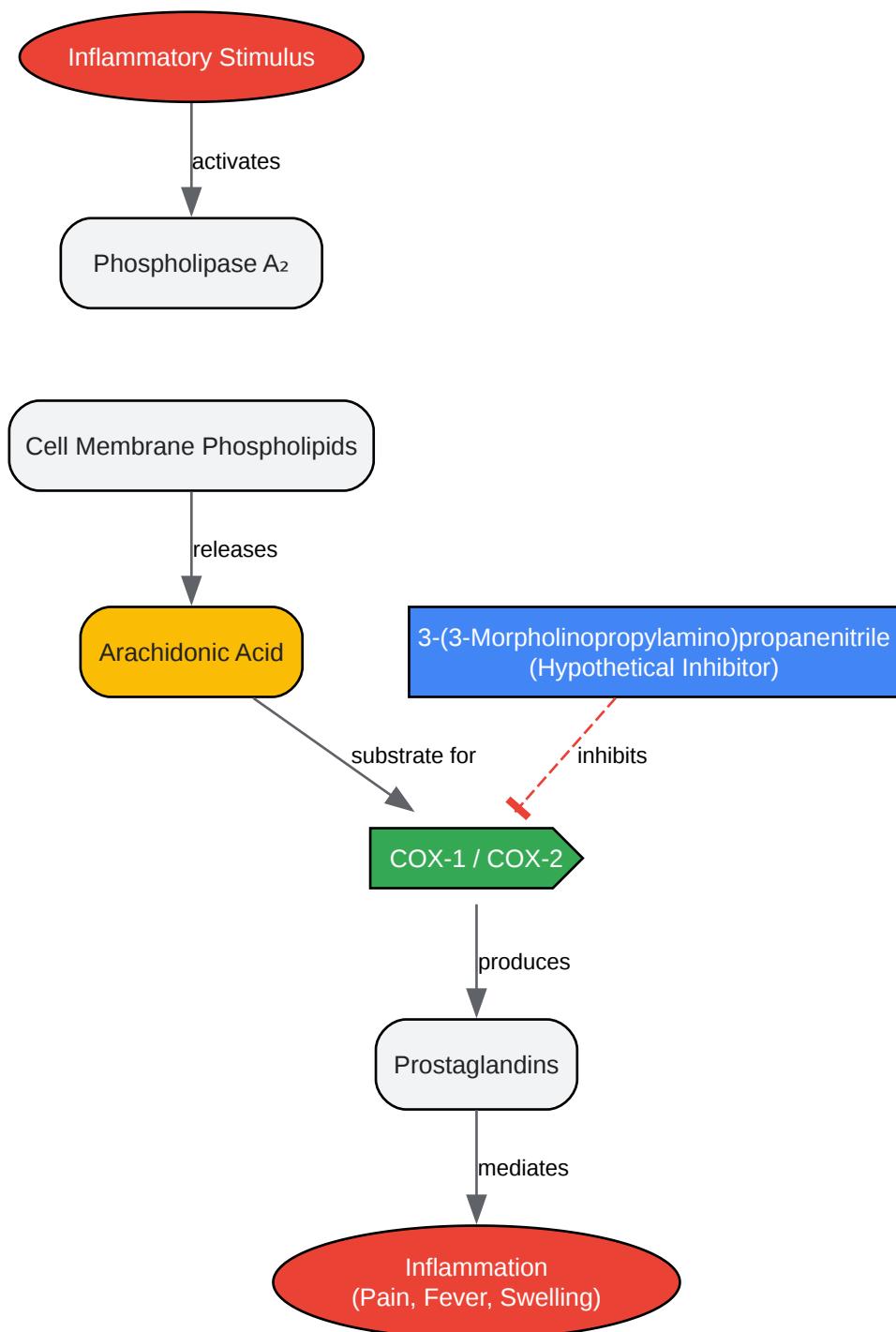
Potential Biological Relevance and Signaling Pathways

While specific biological activities for **3-(3-Morpholinopropylamino)propanenitrile** have not been extensively reported, the morpholine moiety is a well-established pharmacophore in medicinal chemistry.^{[2][3]} Morpholine-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and central nervous system (CNS) effects.^[4]

The presence of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross the blood-brain barrier. One of the common mechanisms of action for anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a morpholine-containing compound with anti-inflammatory properties.



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Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.

This guide serves as a foundational resource for the structural analysis and confirmation of **3-(3-Morpholinopropylamino)propanenitrile**. The provided protocols and predicted data offer a framework for researchers to synthesize and characterize this compound, and to explore its potential applications in drug discovery. Further experimental validation is necessary to confirm the predicted spectral data and to elucidate the specific biological activities and mechanisms of action of this molecule.

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